4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone
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Overview
Description
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is a versatile chemical compound used in various scientific research fields. It is known for its applications ranging from drug synthesis to studying biological processes. This compound features a sulfone group attached to a 4-chlorobenzyl moiety and a 3,5-dimethyl-4-isoxazolyl group, making it a unique and valuable molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethyl-4-isoxazole in the presence of a base, followed by oxidation to introduce the sulfone group. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
3,5-Dimethyl-4-(4-chlorobenzyl)isoxazole: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Uniqueness
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone is unique due to the presence of both the sulfone and isoxazole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonylmethyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-9-13(10(2)18-15-9)8-19(16,17)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSEHJNXXSVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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